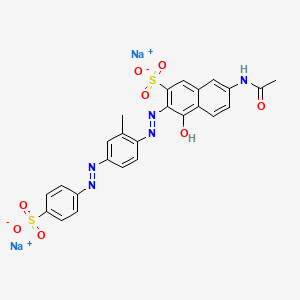

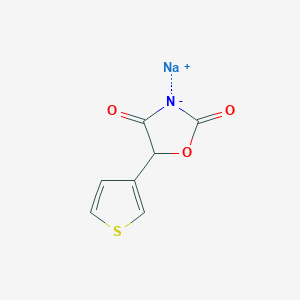

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-sulphonatophenylamine in the presence of sodium nitrite and hydrochloric acid.

Coupling Reaction: The diazonium salt formed is then coupled with 2-methyl-4-aminophenol to form an azo compound.

Acetylation: The resulting compound undergoes acetylation with acetic anhydride to introduce the acetylamino group.

Sulphonation: Finally, the compound is sulphonated to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

化学反応の分析

Types of Reactions

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium dithionite or zinc dust in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

Industry: Widely used as a dye in textiles, paper, and food industries due to its vibrant color and stability.

作用機序

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in color or fluorescence.

類似化合物との比較

Similar Compounds

- Disodium 4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

- Disodium 7-amino-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Uniqueness

Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the acetylamino group, which enhances its solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and solubility, such as in industrial dyes and biological staining.

特性

CAS番号 |

94023-14-0 |

|---|---|

分子式 |

C25H19N5Na2O8S2 |

分子量 |

627.6 g/mol |

IUPAC名 |

disodium;7-acetamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C25H21N5O8S2.2Na/c1-14-11-19(28-27-17-3-7-20(8-4-17)39(33,34)35)6-10-22(14)29-30-24-23(40(36,37)38)13-16-12-18(26-15(2)31)5-9-21(16)25(24)32;;/h3-13,32H,1-2H3,(H,26,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChIキー |

AGXLHZIQAMAYBI-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)